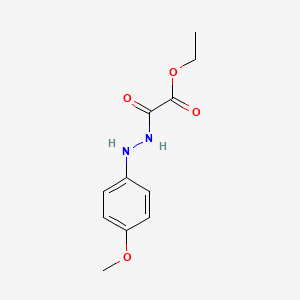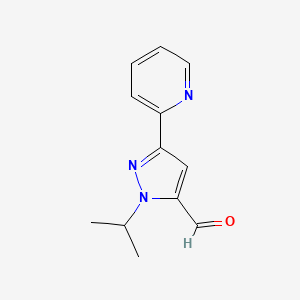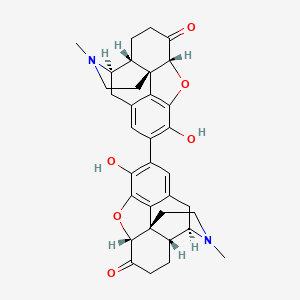
7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is structurally related to clobazam, a well-known benzodiazepine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione typically involves the reaction of 2-amino-5-chlorobenzophenone with glycine ester hydrochloride under warm conditions . This reaction forms the benzodiazepine ring structure, which is then further processed to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzodiazepine ring.
Reduction: This reaction can reduce double bonds or other functional groups within the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepines.
Aplicaciones Científicas De Investigación
7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione has several scientific research applications:
Chemistry: It is used as a reference compound in the study of benzodiazepine chemistry and for the synthesis of new derivatives.
Biology: It is studied for its interactions with biological systems, particularly its binding to GABA receptors.
Medicine: It is investigated for its potential therapeutic effects, including anxiolytic, anticonvulsant, and sedative properties.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA_A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
Comparación Con Compuestos Similares
Similar Compounds
Clobazam: 7-chloro-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4-dione.
Diazepam: 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Lorazepam: 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Uniqueness
7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione is unique due to its specific substitution pattern on the benzodiazepine ring, which influences its pharmacological profile and binding affinity to GABA receptors
Propiedades
Número CAS |
22316-34-3 |
|---|---|
Fórmula molecular |
C15H11ClN2O2 |
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-13-12(8-10)17-14(19)9-15(20)18(13)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,19) |
Clave InChI |
ZKOXYPUFBCPMIR-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=C(C=CC(=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline](/img/structure/B13429111.png)
![1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13429114.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13429118.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13429119.png)

![5-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13429128.png)

![4-[4-amino-3-(4-amino-3-fluorophenoxy)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13429143.png)

![(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13429151.png)

![2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate](/img/structure/B13429169.png)


